![molecular formula C14H23NO2 B14211091 4-[4-(tert-Butylamino)butyl]benzene-1,2-diol CAS No. 522633-47-2](/img/structure/B14211091.png)
4-[4-(tert-Butylamino)butyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(tert-Butylamino)butyl]benzene-1,2-diol is an organic compound with the molecular formula C14H23NO2 It is a derivative of benzene, featuring a tert-butylamino group and a butyl chain attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tert-Butylamino)butyl]benzene-1,2-diol typically involves the reaction of 4-(tert-butylamino)butyl chloride with catechol (benzene-1,2-diol) under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the catechol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(tert-Butylamino)butyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
4-[4-(tert-Butylamino)butyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[4-(tert-Butylamino)butyl]benzene-1,2-diol involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The benzene ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyl)benzene-1,2-diol: Similar structure but lacks the butylamino group.
4-(4-aminobutyl)benzene-1,2-diol: Similar structure but with an amino group instead of a tert-butylamino group.
Uniqueness
4-[4-(tert-Butylamino)butyl]benzene-1,2-diol is unique due to the presence of both the tert-butylamino group and the butyl chain, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and research studies.
Propriétés
Numéro CAS |
522633-47-2 |
|---|---|
Formule moléculaire |
C14H23NO2 |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
4-[4-(tert-butylamino)butyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H23NO2/c1-14(2,3)15-9-5-4-6-11-7-8-12(16)13(17)10-11/h7-8,10,15-17H,4-6,9H2,1-3H3 |
Clé InChI |
LCZOJELIGABBRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCCCCC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14211008.png)
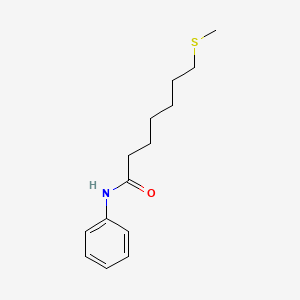
![2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14211017.png)
![3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid](/img/structure/B14211018.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
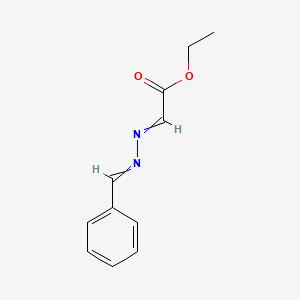
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)

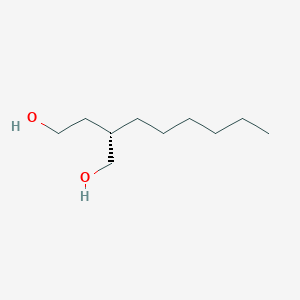
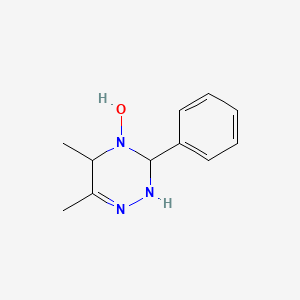
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B14211053.png)
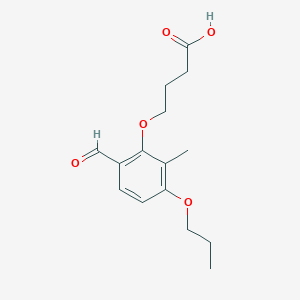
![Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B14211073.png)
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)
